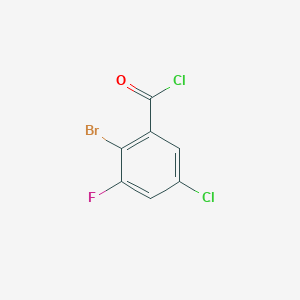
2-Bromo-5-chloro-3-fluorobenzoyl chloride
Vue d'ensemble
Description
2-Bromo-5-chloro-3-fluorobenzoyl chloride is a useful research compound. Its molecular formula is C7H2BrCl2FO and its molecular weight is 271.89 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-Bromo-5-chloro-3-fluorobenzoyl chloride (C7H2BrCl2FO) is a halogenated organic compound that has garnered attention for its potential biological activities. This article explores the compound's chemical structure, biological activity, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound features a benzoyl group substituted with bromine, chlorine, and fluorine atoms. This specific halogenation pattern significantly influences its reactivity and biological interactions. The compound has a molecular weight of approximately 237.47 g/mol.
Antimicrobial Properties
Research indicates that compounds with similar halogenated structures often exhibit antimicrobial properties. For instance, studies on related compounds have demonstrated effective antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus . The introduction of halogens typically enhances the compound's ability to interact with biological molecules, potentially affecting enzyme activity and biochemical pathways.
The mechanism of action for this compound likely involves its electrophilic character, allowing it to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to inhibition of enzyme activity or alteration of protein function, which may result in various biological effects .
Case Studies
- Antibacterial Activity : A study conducted using the disc diffusion method showed that halogenated phenolic compounds similar to this compound exhibited significant antibacterial activity. The results indicated a clear zone of inhibition against tested bacterial strains, suggesting potential as an antibacterial agent .
- Enzyme Inhibition : Another investigation focused on the compound's role in enzyme inhibition. It was found that halogenated benzoyl chlorides could act as effective inhibitors for certain deubiquitinating enzymes (DUBs), which are crucial in regulating protein degradation pathways .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Molecular Formula | Key Biological Activity |
|---|---|---|
| This compound | C7H2BrCl2FO | Antimicrobial, enzyme inhibition |
| 5-Bromo-2-chloro-4'-ethoxybenzophenone | C15H14BrClO | Antimicrobial properties |
| 5-Bromo-2-chloro-4-fluorobenzaldehyde | C8H4BrClF | Involved in synthetic pathways |
Propriétés
IUPAC Name |
2-bromo-5-chloro-3-fluorobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrCl2FO/c8-6-4(7(10)12)1-3(9)2-5(6)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LORWPUMANXVIQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)Cl)Br)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrCl2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















